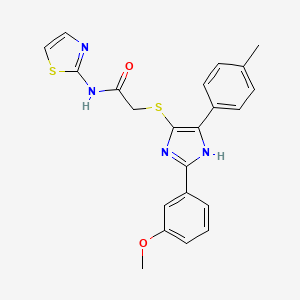
2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic derivative belonging to the class of imidazole compounds. Its molecular formula is C22H20N4O2S2, with a molecular weight of 436.55 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that imidazole derivatives, including this compound, exhibit a range of biological activities such as anticancer, antifungal, and antibacterial properties. The following sections will detail specific findings related to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. For instance, compounds similar in structure to This compound have been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
Case Study: Antiproliferative Effects
A study conducted by Wang et al. (2021) explored the structure-activity relationship (SAR) of imidazole derivatives against human melanoma cell lines A375, WM164, and M14. Among the tested compounds, those with similar structural motifs showed IC50 values ranging from 1.6 to 8.0 nM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | A375 | 1.6 |
| Compound B | WM164 | 4.0 |
| Compound C | M14 | 8.0 |
The mechanism through which imidazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related compound was shown to disrupt microtubule formation at concentrations as low as 60 nM .
Antimicrobial Activity
In addition to its anticancer properties, imidazole derivatives have been evaluated for their antimicrobial effects. The compound's thiazole moiety is particularly noted for enhancing antimicrobial activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A recent compendium discussed the synthesis and antifungal activity of various imidazole derivatives against Fusarium oxysporum and other pathogens. Some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Klebsiella pneumoniae and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| K. pneumoniae | 6.25 |
| E. coli | 6.25 |
| F. oxysporum | 32 |
Propiedades
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-14-6-8-15(9-7-14)19-21(30-13-18(27)24-22-23-10-11-29-22)26-20(25-19)16-4-3-5-17(12-16)28-2/h3-12H,13H2,1-2H3,(H,25,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKZSVPEVWVPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














